1-(Thiomorpholin-3-yl)butan-1-one

Description

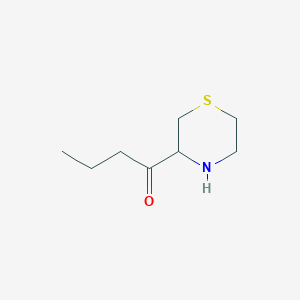

1-(Thiomorpholin-3-yl)butan-1-one is a ketone derivative featuring a thiomorpholine ring (a six-membered saturated heterocycle containing sulfur and nitrogen) attached to a butanone backbone.

Properties

Molecular Formula |

C8H15NOS |

|---|---|

Molecular Weight |

173.28 g/mol |

IUPAC Name |

1-thiomorpholin-3-ylbutan-1-one |

InChI |

InChI=1S/C8H15NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h7,9H,2-6H2,1H3 |

InChI Key |

FTISAMYTORXJDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CSCCN1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Thiomorpholin-3-yl)butan-1-one can be achieved through various methods. One common approach involves the reaction of thiomorpholine with butanone under controlled conditions. The reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-(Thiomorpholin-3-yl)butan-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions, where various substituents can replace hydrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Thiomorpholin-3-yl)butan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-3-yl)butan-1-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(Thiomorpholin-3-yl)butan-1-one, highlighting differences in substituents, reactivity, and applications:

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: Brominated furan-substituted butanones (e.g., 1-(5-bromofuran-2-yl)butan-1-one) show moderate yields in coupling reactions (44–67%) due to steric and electronic effects .

- Steric Hindrance : Bulky substituents (e.g., 4-t-butylphenyl in 4-bromo-1-(4-t-butylphenyl)butan-1-one) complicate synthetic pathways , whereas thiomorpholine’s compact structure may reduce steric challenges.

Biological Activity

1-(Thiomorpholin-3-yl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the thiomorpholine ring and the butanone moiety contributes to its unique chemical properties, which may influence various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of nitrogen (N), oxygen (O), and sulfur (S), which are crucial for its reactivity and biological interactions. The thiomorpholine ring enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Research suggests that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, potentially modulating their activity. This interaction may influence metabolic pathways critical for cellular function.

- Receptor Binding : The thiomorpholine structure allows for binding to various receptors, which may lead to downstream signaling effects that alter cellular responses.

- Chemical Transformations : The propanone moiety can undergo transformations to form active metabolites that contribute to the compound's biological effects .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). Studies have indicated that compounds with similar structures exhibit significant bactericidal effects, suggesting potential applications in treating tuberculosis.

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial against Mtb |

| Delamanid | 0.012 | Effective against drug-resistant Mtb |

| Pretomanid | 0.031 | Active against both drug-susceptible and resistant strains |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways involved.

Study on Antitubercular Activity

A recent study screened various thiomorpholine derivatives for antitubercular activity, identifying this compound as a potential lead compound. It demonstrated significant activity against Mtb with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the thiomorpholine ring significantly impact biological activity. For instance, replacing sulfur with oxygen or altering the alkyl chain length can either enhance or diminish the compound's efficacy against target pathogens .

Q & A

Q. How can high-throughput screening (HTS) pipelines integrate this compound for biological target identification?

- Methodological Answer : Use fragment-based screening libraries in SPR or thermal shift assays. Pair with CRISPR-Cas9 gene editing to validate target engagement. Prioritize targets (e.g., kinases) based on structural homology to known thiomorpholine-binding proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.